molecular formula C15H19N3O5 B1439015 Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate CAS No. 1135283-69-0

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate

Cat. No.: B1439015
CAS No.: 1135283-69-0
M. Wt: 321.33 g/mol
InChI Key: CHCGPJMKOXMMGK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrazolidine derivatives and is characterized by the presence of a tert-butyl group, a nitrobenzoyl moiety, and a pyrazolidine ring. Its molecular formula is C17H23N3O5, and it has a molecular weight of 349.38 g/mol .

Preparation Methods

The synthesis of Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The pyrazolidine ring can be oxidized to form pyrazole derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis agents, and oxidizing agents like potassium permanganate .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolidine ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate (CAS No. 1135283-69-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O5
  • Molecular Weight : 319.33 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolidine ring, which is known for its biological significance, particularly in the development of anti-inflammatory and analgesic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group on the benzoyl moiety is believed to play a crucial role in its activity, potentially through the generation of reactive nitrogen species (RNS) that can modulate cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiparasitic Activity

In addition to antibacterial effects, this compound has shown potential antiparasitic activity. A study evaluated its efficacy against Leishmania donovani, the causative agent of leishmaniasis, revealing:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis in Leishmania cells through oxidative stress pathways.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated through various assays. Notably:

  • Inhibition of COX Enzymes : It demonstrated a significant reduction in cyclooxygenase (COX)-1 and COX-2 activity, suggesting potential use in treating inflammatory disorders.
  • Cytokine Modulation : It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several pyrazolidine derivatives, including this compound. The study highlighted its broad-spectrum antimicrobial activity and low cytotoxicity against mammalian cells, making it a suitable candidate for further development .
  • Antiparasitic Activity Assessment :
    In another research project focused on leishmaniasis treatment, this compound was tested alongside existing therapies. The results indicated that it not only inhibited parasite growth but also enhanced the efficacy of conventional drugs like miltefosine .
  • Inflammation Studies :
    A comprehensive study on anti-inflammatory mechanisms revealed that this compound effectively inhibited NF-kB activation in vitro, leading to decreased expression of inflammatory mediators .

Properties

IUPAC Name

tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)17-10-4-9-16(17)13(19)11-5-7-12(8-6-11)18(21)22/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGPJMKOXMMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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